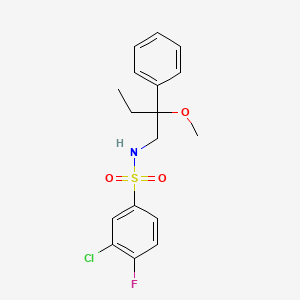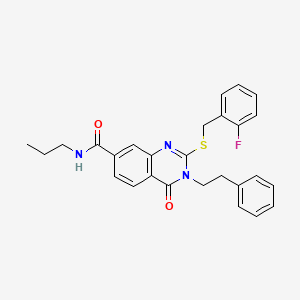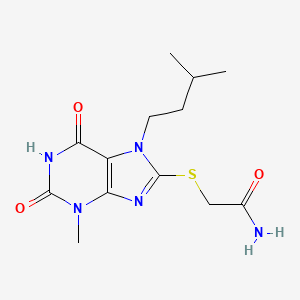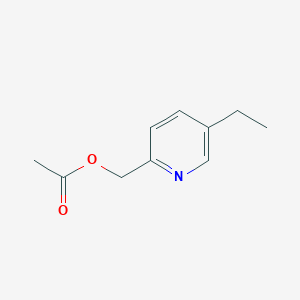![molecular formula C18H15BrN2O3S B2483672 (E)-2-((2-溴苯甲酰)亚氨基)-3-甲基-2,3-二氢苯并[d]噻唑-6-羧酸乙酯 CAS No. 865545-09-1](/img/structure/B2483672.png)
(E)-2-((2-溴苯甲酰)亚氨基)-3-甲基-2,3-二氢苯并[d]噻唑-6-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H15BrN2O3S and its molecular weight is 419.29. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于化合物“(E)-2-((2-溴苯甲酰)亚氨基)-3-甲基-2,3-二氢苯并[d]噻唑-6-羧酸乙酯”,也称为“乙基(2E)-2-[(2-溴苯甲酰)亚氨基]-3-甲基-2,3-二氢-1,3-苯并噻唑-6-羧酸酯”的科学研究应用的综合分析。
抗菌剂
噻唑衍生物:,包括所讨论的化合物,已显示出显著的抗菌活性。 这些化合物可以抑制多种革兰氏阳性和革兰氏阴性细菌的生长,使其成为开发新型抗菌药物的潜在候选者 。这种应用在对抗抗生素耐药菌株的斗争中至关重要。
抗癌研究
噻唑衍生物也因其抗癌特性而被探索。 这些化合物的独特结构使它们能够干扰癌细胞增殖并在癌细胞中诱导凋亡(程序性细胞死亡) 。这使得它们在开发新型癌症疗法方面很有价值。
抗炎剂
该化合物的结构表明其具有潜在的抗炎特性。 噻唑衍生物可以抑制促炎细胞因子的产生,而促炎因子参与炎症反应 。这种应用与治疗慢性炎症性疾病特别相关。
抗氧化特性
研究表明,噻唑衍生物具有抗氧化特性。 这些化合物可以中和自由基,减少氧化应激,并可能防止细胞和组织损伤 。这种应用在与氧化应激相关的疾病(如神经退行性疾病)的背景下非常重要。
光电器件
噻唑衍生物也用于光电子学领域。 它们的平面和刚性骨架,以及扩展的π共轭结构,使其适合用于染料敏化太阳能电池和有机场效应晶体管 。这些特性对于开发高效且稳定的光电器件至关重要。
有机合成
该化合物可用作有机合成的中间体。 其独特的结构使其能够参与各种化学反应,从而合成更复杂的分子 。这种应用对于开发新型材料和药物至关重要。
抗结核剂
噻唑衍生物作为抗结核剂已显示出希望。 它们可以抑制结核分枝杆菌的生长,结核分枝杆菌是导致结核病的细菌 。鉴于耐药性结核菌株的出现,这种应用尤为重要。
酶抑制
该化合物可以作为酶抑制剂,干扰参与各种生物过程的特定酶的活性 。这种应用对于开发靶向特定酶的新药非常有价值,有可能治疗各种疾病。
这些应用突出了噻唑衍生物在各个科学研究领域的 versatility 和潜力。如果您有任何具体问题或需要有关任何这些应用的更多详细信息,请随时提问!
作用机制
Target of Action
It’s worth noting that thiazole derivatives have been found to show significant antibacterial activity against various bacteria and pathogens . They have also been associated with anti-inflammatory and analgesic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes respectively . These pathways play a crucial role in inflammation and pain, and their inhibition is believed to mediate the anti-inflammatory effects of thiazole derivatives .
Result of Action
Thiazole derivatives have been associated with significant antibacterial, anti-inflammatory, and analgesic activities . These effects are believed to result from the compound’s interaction with its targets and its impact on various biochemical pathways .
属性
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLAAGJHCAULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2483596.png)
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)

![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2483602.png)
![ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2483603.png)

![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)
![N'-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2483611.png)
amine hydrochloride](/img/structure/B2483612.png)
